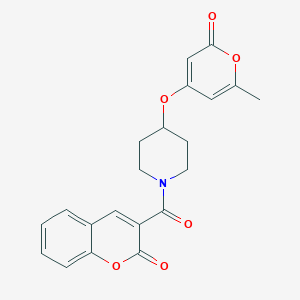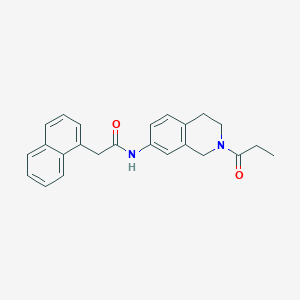![molecular formula C20H24N6O3 B2547459 N-[(3,5-二甲基异恶唑-4-基)甲基]-1-[5-(3-甲基-1,2,4-恶二唑-5-基)吡啶-2-基]哌啶-3-甲酰胺 CAS No. 1396810-37-9](/img/structure/B2547459.png)
N-[(3,5-二甲基异恶唑-4-基)甲基]-1-[5-(3-甲基-1,2,4-恶二唑-5-基)吡啶-2-基]哌啶-3-甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound N-[(3,5-dimethylisoxazol-4-yl)methyl]-1-[5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]piperidine-3-carboxamide is a novel molecule that appears to be related to a class of antiproliferative agents. These agents, specifically the 4-(1,2,4-oxadiazol-5-yl)piperidine-1-carboxamides, have been identified as tubulin inhibitors, which are compounds that interfere with the tubulin protein, a key component of the cell's cytoskeleton. This interference can disrupt cell division and has potential applications in cancer treatment .
Synthesis Analysis
The synthesis of related compounds has been reported in the literature. For instance, a series of carboxamides, sulfonamides, ureas, and thioureas derived from 1,2,4-oxadiazol-3-ylmethyl-piperazin-1-yl with pyrazolo[1,5-a]pyrimidine analogs were designed and synthesized. These compounds were characterized using various spectroscopic techniques, including 1H NMR, 13C NMR, ESI–MS, and IR . Although the specific synthesis of N-[(3,5-dimethylisoxazol-4-yl)methyl]-1-[5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]piperidine-3-carboxamide is not detailed, similar synthetic routes may be applicable.
Molecular Structure Analysis
The molecular structure of compounds within this class typically includes a piperidine ring, which is a common feature in many bioactive molecules. The presence of the 1,2,4-oxadiazol ring suggests that the compound may interact with biological targets such as tubulin through specific structural motifs . The substitution patterns on the rings, such as the 3,5-dimethylisoxazol and the 3-methyl-1,2,4-oxadiazol groups, are likely to influence the binding affinity and specificity of the compound towards its target.
Chemical Reactions Analysis
While the specific chemical reactions involving N-[(3,5-dimethylisoxazol-4-yl)methyl]-1-[5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]piperidine-3-carboxamide are not provided, related compounds have demonstrated the ability to inhibit tubulin polymerization, which is a critical process in cell division. This inhibition is a result of the compound's interaction with the tubulin protein, leading to antiproliferative effects .
Physical and Chemical Properties Analysis
The physical and chemical properties of such compounds are typically characterized by their molecular weight, solubility, and stability. The presence of multiple heterocyclic rings in the compound suggests a certain degree of structural rigidity, which could affect its solubility and bioavailability. The NMR, MS, and IR spectroscopic data can provide insights into the purity and identity of the synthesized compounds . The antiproliferative activity of these compounds, as measured by assays such as the MTT assay, is a key indicator of their potential therapeutic value .
科学研究应用
代谢分析和分布
对相关化合物(例如食欲素1和2受体拮抗剂SB-649868)的研究揭示了人类中的代谢分析和分布过程。例如,一项研究详细描述了[14C]SB-649868在人体中的分布和代谢,重点介绍了该药物的代谢和从体内清除的途径,主要是通过粪便,有大量的代谢物表明广泛的肝脏代谢(Renzulli et al., 2011)。这类研究对于了解新治疗剂的药代动力学至关重要,包括化学结构与本化合物类似的复杂化合物。
临床开发中的药代动力学
另一个研究应用领域涉及在临床开发过程中研究新化合物的药代动力学。例如,维奈克拉,一种B细胞淋巴瘤-2(Bcl-2)蛋白抑制剂,经过广泛的表征以了解其在人体中的吸收、代谢和排泄。此类研究表明,维奈克拉主要通过肝脏代谢清除,粪便为主要消除途径。这项工作强调了了解新治疗剂的代谢途径和分布对于治疗血液系统恶性肿瘤的重要性(Liu et al., 2017)。
药物开发和受体占据研究
受体占据研究在药物开发中至关重要,尤其是对于旨在靶向大脑中特定受体的化合物。例如,新型拮抗剂对5-羟色胺1A (5-HT(1A)) 受体占据的研究有助于了解剂量反应关系和新药的治疗潜力。此类研究涉及使用正电子发射断层扫描 (PET) 来评估人脑中受体占据的程度,从而指导焦虑和情绪障碍等疾病的临床试验中的剂量选择(Rabiner et al., 2002)。
属性
IUPAC Name |
N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-1-[5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]piperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N6O3/c1-12-17(13(2)28-24-12)10-22-19(27)16-5-4-8-26(11-16)18-7-6-15(9-21-18)20-23-14(3)25-29-20/h6-7,9,16H,4-5,8,10-11H2,1-3H3,(H,22,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVPSXPMGFZDAHY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)CNC(=O)C2CCCN(C2)C3=NC=C(C=C3)C4=NC(=NO4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(4-{3-[4-(3,4-Dimethylphenyl)piperazin-1-yl]-2-hydroxypropoxy}-3-methoxyphenyl)ethan-1-one](/img/structure/B2547376.png)

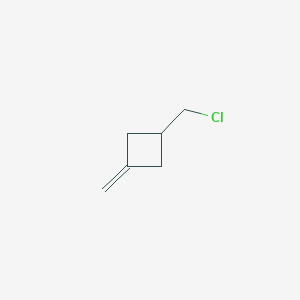

![3-(4-Fluorophenyl)sulfonyl-6,7-dimethoxy-1-[(3-methoxyphenyl)methyl]quinolin-4-one](/img/structure/B2547384.png)

![2-(3,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-2-yl)sulfanyl-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B2547386.png)
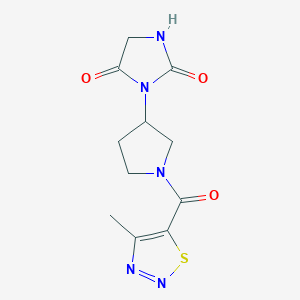
![6-Cyclopropyl-2-[[1-[2-(2-methylphenyl)acetyl]azetidin-3-yl]methyl]pyridazin-3-one](/img/structure/B2547390.png)
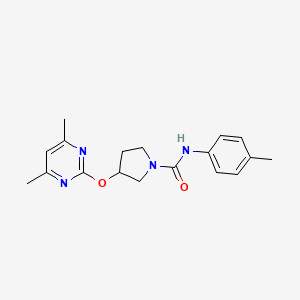
![N-tert-butyl-2-({4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-6-yl}sulfanyl)acetamide](/img/structure/B2547394.png)
![7-(Trifluoromethyl)-6-azaspiro[3.4]octane hydrochloride](/img/structure/B2547395.png)
